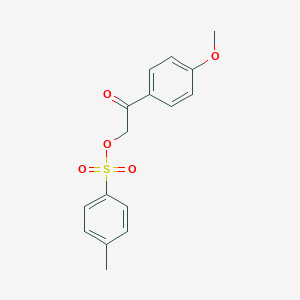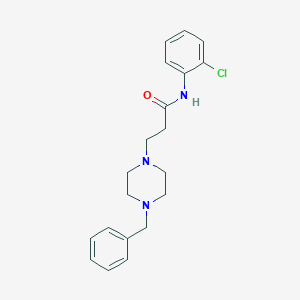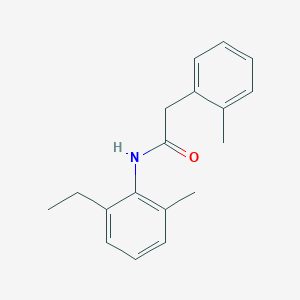![molecular formula C24H21FN2O2 B248980 Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248980.png)
Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group, a piperazine ring, and a fluorinated phenyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common method includes the acylation of piperazine with biphenyl-4-carbonyl chloride, followed by the introduction of the 2-fluoro-phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of anhydrous solvents, such as dichloromethane, and catalysts like aluminum chloride to facilitate the acylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, thereby enhancing the scalability of the synthesis process.
化学反応の分析
Types of Reactions
Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
科学的研究の応用
Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
作用機序
The mechanism of action of Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl and piperazine moieties facilitate binding to these targets, while the fluorinated phenyl group enhances the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- [4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-chloro-phenyl)-methanone
- [4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-methyl-phenyl)-methanone
- [4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-nitro-phenyl)-methanone
Uniqueness
Compared to similar compounds, Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable in applications requiring high precision and reliability.
特性
分子式 |
C24H21FN2O2 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
[4-(2-fluorobenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C24H21FN2O2/c25-22-9-5-4-8-21(22)24(29)27-16-14-26(15-17-27)23(28)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-13H,14-17H2 |
InChIキー |
ZVMWSGXOWSTQTR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
正規SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)

![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)

![Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B248916.png)






